molecular formula C11H10N2O B1354807 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 94938-02-0

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1354807
CAS No.: 94938-02-0
M. Wt: 186.21 g/mol
InChI Key: HZAMFPGNUUPABS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the first position, a phenyl group at the second position, and an aldehyde group at the fourth position

Biochemical Analysis

Biochemical Properties

1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in their activity, affecting the overall metabolic processes within the cell. Additionally, this compound can form complexes with proteins, altering their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For instance, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, prolonged exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Preparation Methods

The synthesis of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde, can be adapted to produce this compound . Another method includes the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity .

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAMFPGNUUPABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444315
Record name 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94938-02-0
Record name 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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